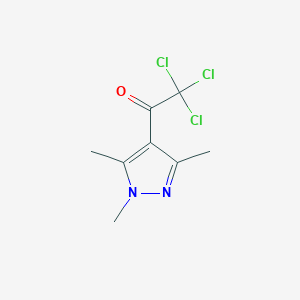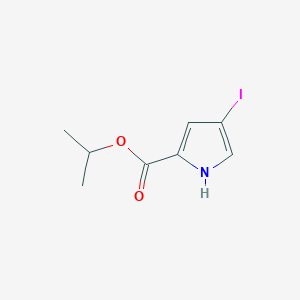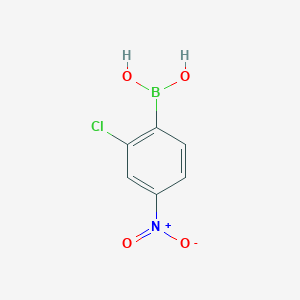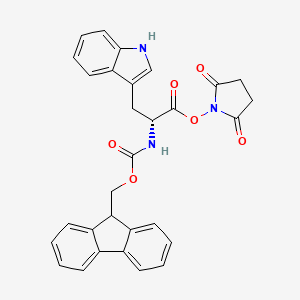![molecular formula C13H10BF3O4 B1456150 {4-[4-(三氟甲氧基)苯氧基]苯基}硼酸 CAS No. 958457-41-5](/img/structure/B1456150.png)
{4-[4-(三氟甲氧基)苯氧基]苯基}硼酸
描述
“{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of CF3OC6H4B(OH)2 .
Molecular Structure Analysis
The molecular structure of “{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid” consists of a phenyl ring attached to a boronic acid group (B(OH)2) and a trifluoromethoxy group (CF3O) attached to the phenyl ring .Physical And Chemical Properties Analysis
“{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 256.6±50.0 °C at 760 mmHg, and a flash point of 109.0±30.1 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用
Lactate Dehydrogenase Inhibitors
This compound is used in the synthesis of lactate dehydrogenase inhibitors . These inhibitors are used against cancer cell proliferation. By inhibiting lactate dehydrogenase, they prevent cancer cells from converting pyruvate to lactate, a process that is crucial for the survival and growth of certain types of cancer cells .
PAI-1 Inhibition
Antituberculosis Drugs
It is used in the synthesis of PA-824 analogs for use as antituberculosis drugs . Tuberculosis (TB) is a serious infectious disease that affects the lungs. The development of new drugs is critical in the fight against TB, especially with the rise of multidrug-resistant strains .
Modulators of Survival Motor Neuron Protein
The compound is used in the creation of modulators of survival motor neuron protein . These modulators can potentially be used in the treatment of spinal muscular atrophy, a disease caused by a genetic defect in the SMN1 gene .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is involved in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It is a powerful tool in organic chemistry .
Direct Arylation Reactions
It is used in palladium-catalyzed direct arylation reactions . This reaction is used to introduce an aryl group into a molecule. It is a key step in the synthesis of many pharmaceuticals and fine chemicals .
安全和危害
作用机制
Target of Action
The primary target of {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various biologically active molecules .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by factors such as its stability and the presence of palladium catalysts .
Result of Action
The molecular effect of {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Action Environment
The efficacy and stability of {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid are influenced by various environmental factors. These include the reaction conditions of the Suzuki–Miyaura coupling, such as the presence of a palladium catalyst and the tolerance of the reaction to different functional groups .
属性
IUPAC Name |
[4-[4-(trifluoromethoxy)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O4/c15-13(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWUQLYUFGJITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718330 | |
| Record name | {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid | |
CAS RN |
958457-41-5 | |
| Record name | {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1456074.png)


![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1456080.png)
![2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine](/img/structure/B1456082.png)


![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)